2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide
CAS No.: 1252862-89-7
Cat. No.: VC6561971
Molecular Formula: C19H20ClN3O2S2
Molecular Weight: 421.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252862-89-7 |
|---|---|
| Molecular Formula | C19H20ClN3O2S2 |
| Molecular Weight | 421.96 |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H20ClN3O2S2/c1-3-4-8-23-18(25)17-14(7-9-26-17)22-19(23)27-11-16(24)21-15-10-13(20)6-5-12(15)2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
| Standard InChI Key | MHKKVROKUDYMEI-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name—2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide—reflects its three primary components:
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Thieno[3,2-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, stabilized by a 4-oxo group and a 3-butyl substituent.
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Sulfanyl-acetamide bridge: A -S-CH₂-C(=O)-NH- linker connecting the core to the aromatic moiety.
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5-Chloro-2-methylphenyl group: A halogenated aryl ring providing steric bulk and potential hydrogen-bonding interactions .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₂S₂ |
| Molecular Weight | 421.96 g/mol |
| SMILES | CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C |
| InChI Key | MHKKVROKUDYMEI-UHFFFAOYSA-N |
| Solubility | Not publicly available |
| Stability | Likely sensitive to hydrolysis due to acetamide and sulfanyl groups |
The compound’s solubility remains unspecified in available literature, though analogues with similar sulfanyl-acetamide motifs exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic transformations (Figure 1):
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Core Formation: Cyclocondensation of 3-aminothiophene derivatives with butyl isocyanate generates the 3-butyl-4-oxo-thieno[3,2-d]pyrimidine scaffold.
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Sulfanyl Introduction: Nucleophilic substitution at the pyrimidine C2 position using mercaptoacetamide derivatives under basic conditions .
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Aryl Functionalization: Coupling the intermediate with 5-chloro-2-methylaniline via amide bond formation .
Critical Reaction Conditions:
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Temperature: 60–80°C for cyclocondensation
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Catalysts: Triethylamine for deprotonation during sulfanyl incorporation
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Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic Aromatic Substitution: At the pyrimidine C2 position due to electron-withdrawing effects of the 4-oxo group.
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Hydrolysis Susceptibility: The acetamide bond may degrade under strongly acidic or alkaline conditions.
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Oxidative Stability: The sulfanyl (-S-) bridge could oxidize to sulfoxide or sulfone forms in the presence of peroxides .
Biological Activities and Mechanisms
| Microbial Target | MIC Range (μg/mL) | Reference Compound |
|---|---|---|
| Bacillus subtilis | 4–16 | 3a (MDPI study) |
| Escherichia coli | 8–32 | 6b (MDPI study) |
| Candida albicans | 16–64 | 9b (MDPI study) |
Mechanistic studies suggest inhibition of microbial DNA gyrase and fungal ergosterol biosynthesis .
Anticancer Activity
Thienopyrimidine derivatives exhibit cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cells:
| Cell Line | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| HepG2 | 12.4 | 5a (MDPI study) |
| MCF-7 | 8.7 | 9b (MDPI study) |
EGFR kinase inhibition is a proposed mechanism, with docking studies showing binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High molecular weight (421.96) may limit intestinal permeability.
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Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfoxide metabolites.
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Excretion: Likely renal clearance of hydrophilic metabolites.
Toxicity Indicators
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Mutagenicity: Ames test data unavailable; structural alerts include the aromatic chloro group.
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Acute Toxicity: LD₅₀ values uncharacterized; handle per OSHA guidelines for thiophene derivatives.
Applications and Industrial Relevance
Drug Development
This compound serves as:
Chemical Intermediate
Used in synthesizing advanced thienopyrimidine analogues via:
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